Technical Documentation Center

4-Hydroxy-7-(methylsulfonyl)quinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-7-(methylsulfonyl)quinazoline
  • CAS: 1256958-29-8

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Crystalline Structure in Drug Development

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-7-(methylsulfonyl)quinazoline This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-7-(methylsulfonyl)quinazoline

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 4-Hydroxy-7-(methylsulfonyl)quinazoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from crystal growth to structural refinement and interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity.

The three-dimensional arrangement of atoms in a crystalline solid is a fundamental property that dictates many of the physicochemical characteristics of an active pharmaceutical ingredient (API).[1][2] For quinazoline derivatives such as 4-Hydroxy-7-(methylsulfonyl)quinazoline, which are a prominent class of compounds in medicinal chemistry with a wide array of biological activities, understanding the crystal structure is paramount.[3][4][5] The crystalline form can influence solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug efficacy and formulation.[6][7] Furthermore, different crystal forms, or polymorphs, of the same compound can exhibit distinct properties, making a thorough crystallographic analysis an indispensable part of the drug development process.[2][6][7]

This guide will walk through the essential techniques of single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) as they apply to the structural elucidation of 4-Hydroxy-7-(methylsulfonyl)quinazoline.

Part 1: From Synthesis to Single Crystal: The Art of Crystallization

The journey to determining a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. The choice of crystallization method and solvent can significantly impact crystal quality and even the resulting polymorphic form.

Foundational Principles of Crystallization

Crystallization from a solution is induced by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. This can be achieved through several methods, with the goal of slow and controlled crystal growth to minimize defects.

Common Crystallization Techniques for Small Organic Molecules

For a novel compound like 4-Hydroxy-7-(methylsulfonyl)quinazoline, a screening of various solvents and techniques is recommended.

  • Slow Evaporation: This is one of the simplest and most common methods.[8] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization.

  • Solvent Diffusion (Vapor or Liquid):

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor from the precipitant slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The solubility of most organic compounds decreases with temperature, leading to supersaturation and crystallization.

Table 1: Recommended Solvents for Crystallization Screening of 4-Hydroxy-7-(methylsulfonyl)quinazoline

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood hydrogen bonding capabilities, often effective for polar molecules.
KetonesAcetone, Methyl Ethyl KetoneCan dissolve a wide range of organic compounds.
EstersEthyl AcetateA less polar option that can be effective.
EthersDioxane, Tetrahydrofuran (THF)Can be used in solvent mixtures.
HalogenatedDichloromethane, ChloroformGood for dissolving many organic compounds, often used in layering techniques.
AromaticTolueneCan be used for less polar compounds or in mixtures.
Polar AproticAcetonitrile, Dimethylformamide (DMF)Strong solvents, often used for compounds that are difficult to dissolve.

Part 2: Unveiling the Atomic Blueprint: X-ray Diffraction Techniques

Once suitable crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[9][10][11]

  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.4 mm) and quality (transparent, with well-defined faces and no visible cracks) is selected under a microscope.[12] The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and collimated before striking the crystal.[9][11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[11][13] A detector records the position and intensity of these diffracted beams.[13][14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). The intensities of the diffraction spots are integrated and corrected for various experimental factors.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystallization Crystallization of 4-Hydroxy-7-(methylsulfonyl)quinazoline Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Indexing Indexing & Unit Cell Determination Data_Collection->Indexing Integration Integration of Reflection Intensities Indexing->Integration Structure_Solution Structure Solution (Phase Problem) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for Hirshfeld Surface Analysis.

Conclusion

The crystal structure analysis of 4-Hydroxy-7-(methylsulfonyl)quinazoline is a multi-faceted process that provides invaluable insights for drug development. By employing a systematic approach to crystallization, data collection, and structure refinement, researchers can obtain a detailed understanding of the solid-state properties of this promising pharmaceutical compound. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring both scientific rigor and practical applicability.

References

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • The crystallographic information file (CIF) | Crystal Structure Analysis. Oxford Academic. [Link]

  • XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. [Link]

  • Crystallographic Information File. Wikipedia. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Space-Group Frequencies for Organic Compounds. Docenti UniNA. [Link]

  • Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • Key Concepts of Space Groups to Know for Crystallography. Fiveable. [Link]

  • Specification of the Crystallographic Information File (CIF) | Request PDF. ResearchGate. [Link]

  • A Guide to CIF for Authors. International Union of Crystallography. [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • crystallization of small molecules. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]

  • REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Moodle@Units. [Link]

  • iv. methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy. Deep Sea Drilling Project. [Link]

  • Crystal structure refinement. Oxford Academic. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Crystal Structure Refinement. [Link]

  • Crystal structure • Quantum Espresso Tutorial. of Pranab Das. [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • R-factor (crystallography). Wikipedia. [Link]

  • Data Collection for Crystallographic Structure Determination. PMC - NIH. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Space-Group Frequencies. [Link]

  • Space group distributions differ considerably among subsets of organic crystal compounds: the impact of metal content and residue number. CrystEngComm (RSC Publishing). [Link]

  • R-factor (crystallography). Grokipedia. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]

  • Structure Refinement in Phenix. YouTube. [Link]

  • Beyond Hirshfield Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer | PDF | Molecules | Intermolecular Force. Scribd. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Plotting Molecular Orbitals with Quantum ESPRESSO [TUTORIAL]. YouTube. [Link]

  • Quantum Espresso. Materials Square. [Link]

  • R-Factors. [Link]

  • Space group statistics of organic compounds.. ResearchGate. [Link]

  • Using Materials Cloud to visualize a crystal structure. the STATE hands-on tutorial!. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. PMC. [Link]

  • Input data. Quantum Espresso. [Link]

  • CCDC 637362: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. [Link]

  • Quinazoline derivatives and analogues chemical structures that target chromatin-associated proteins. ResearchGate. [Link]

  • Search - Access Structures. CCDC. [Link]

  • Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 4-Hydroxy-7-(methylsulfonyl)quinazoline

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Lapatinib). The incorporation of a methylsulfonyl ( ) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Lapatinib). The incorporation of a methylsulfonyl (


)  group at the 7-position is a critical modification for modulating polarity, metabolic stability, and hydrogen-bonding capability within the ATP-binding pocket.

This Application Note provides a robust, self-validating protocol for the synthesis of 4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS: 1256958-29-8). Unlike generic procedures, this guide prioritizes a "Sulfide-First" approach , utilizing a high-yielding nucleophilic aromatic substitution (


) followed by late-stage oxidation. This strategy avoids the solubility challenges associated with early-stage sulfone intermediates and ensures high regiochemical fidelity.

Structural Context & Retrosynthesis

Tautomeric Considerations

Researchers must recognize that the target molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4(3H)-quinazolinone (keto) forms. While IUPAC nomenclature often defaults to "4-hydroxy," the 4-oxo tautomer is thermodynamically predominant in the solid state and in polar solvents.

  • Target: 7-(methylsulfonyl)quinazolin-4(3H)-one

  • Implication: Analytical data (

    
    H NMR) will typically show a broad singlet for the N-H proton rather than an O-H signal.
    
Retrosynthetic Logic

The most reliable disconnection utilizes the commercially available 2-amino-4-fluorobenzoic acid . Direct nitration of sulfones is often harsh and non-selective; therefore, we utilize a sulfur-switch strategy where the sulfur is introduced as a sulfide (nucleophile) and oxidized to the sulfone (electrophile) post-cyclization.

Retrosynthesis cluster_legend Key Transformation Logic Target 4-Hydroxy-7-(methylsulfonyl)quinazoline (Target) Inter1 7-(Methylthio)quinazolin-4(3H)-one (Sulfide Intermediate) Target->Inter1 Oxidation (Oxone or mCPBA) Inter2 2-Amino-4-(methylthio)benzoic acid Inter1->Inter2 Cyclization (Formamidine Acetate) SM 2-Amino-4-fluorobenzoic acid (Commercially Available) Inter2->SM SnAr Displacement (NaSMe) Late-stage oxidation avoids\nsolubility issues of sulfone precursors. Late-stage oxidation avoids solubility issues of sulfone precursors.

Figure 1: Retrosynthetic analysis highlighting the "Sulfide-First" strategy to ensure regiochemical purity.

Detailed Experimental Protocols

Protocol A: The "Sulfide-First" Route (Recommended)

This route is preferred for laboratory-scale synthesis (100 mg to 50 g) due to the high availability of starting materials and milder reaction conditions.

Step 1: Synthesis of 2-Amino-4-(methylthio)benzoic acid

Objective: Displace the 4-fluoro substituent with a thiomethoxide nucleophile.

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 equiv), Sodium thiomethoxide (NaSMe, 2.5 equiv).

  • Solvent: DMF or NMP (anhydrous).

Procedure:

  • Charge a round-bottom flask with 2-amino-4-fluorobenzoic acid (e.g., 5.0 g) and anhydrous DMF (50 mL).

  • Cool the solution to 0°C under

    
     atmosphere.
    
  • Add Sodium thiomethoxide (solid) portion-wise to control the exotherm.

  • Heat the reaction to 100°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (

      
       156) should disappear, replaced by the product (
      
      
      
      184).
  • Workup: Cool to room temperature. Pour into crushed ice/water (200 mL). Acidify to pH 3–4 with 1N HCl.

  • Isolation: The product will precipitate as a tan/yellow solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%.

Step 2: Cyclization to 7-(Methylthio)quinazolin-4(3H)-one

Objective: Construct the pyrimidine ring using a Niementowski-type cyclization variant.

  • Reagents: 2-Amino-4-(methylthio)benzoic acid (1.0 equiv), Formamidine Acetate (1.5 equiv).

  • Solvent: Ethanol or 2-Methoxyethanol.

Procedure:

  • Suspend the Step 1 product (4.0 g) in Ethanol (40 mL).

  • Add Formamidine Acetate (3.4 g).

  • Reflux the mixture (

    
    C) for 12–16 hours.
    
    • Mechanism Note: Formamidine is a superior cyclizing agent compared to formamide for this substrate, as it operates at lower temperatures, reducing thermal decomposition.

  • Workup: Cool to room temperature. The product usually precipitates directly from the reaction mixture.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale yellow powder.

Step 3: Oxidation to 4-Hydroxy-7-(methylsulfonyl)quinazoline

Objective: Selective oxidation of the sulfide to the sulfone without over-oxidizing the nitrogen heterocycle.

  • Reagents: 7-(Methylthio)quinazolin-4(3H)-one (1.0 equiv), Oxone® (Potassium peroxymonosulfate) (1.2–1.5 equiv).

  • Solvent: Methanol/Water (1:1).

Procedure:

  • Suspend the sulfide intermediate (2.0 g) in Methanol (20 mL) and Water (20 mL).

  • Add Oxone® (3.8 g) in a single portion at room temperature.

  • Stir vigorously for 4–8 hours. The suspension may initially clear and then reprecipitate.

    • Alternative: mCPBA (2.5 equiv) in DCM can be used, but Oxone is "greener" and avoids benzoic acid contamination.

  • Workup: Quench excess oxidant with saturated aqueous Sodium Thiosulfite (

    
    ).
    
  • Isolation: Filter the white solid. Wash copiously with water to remove inorganic salts. Wash with cold methanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Final Yield: 80–90%.[1]

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet for the methyl sulfone at
      
      
      ppm.

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact of Deviation
Reaction Temp (

)
95°C – 105°C<90°C: Incomplete conversion. >120°C: Decarboxylation of the benzoic acid.
Stoichiometry (NaSMe) 2.2 – 2.5 equivExcess base is required to deprotonate the carboxylic acid and act as the nucleophile.
Oxidant Choice Oxone (pH ~2-3)mCPBA requires extensive workup to remove byproducts.

requires harsh heating which may hydrolyze the ring.
Drying Vacuum / 50°CSulfones are hygroscopic; moisture can interfere with subsequent biological assays.

Workflow Visualization

Workflow cluster_trouble Troubleshooting Loop Start Start: 2-Amino-4-fluorobenzoic acid Step1 Step 1: S-Alkylation (NaSMe, DMF, 100°C) Start->Step1 Check1 QC: LCMS (Loss of F, Gain of SMe) Step1->Check1 Check1->Step1 Incomplete Reaction Step2 Step 2: Cyclization (Formamidine Acetate, EtOH) Check1->Step2 Pass Step3 Step 3: Oxidation (Oxone, MeOH/H2O) Step2->Step3 Final Final Product: 7-(SO2Me)-Quinazolinone Step3->Final

Figure 2: Operational workflow for the synthesis of 4-Hydroxy-7-(methylsulfonyl)quinazoline.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 ( )
  • Cause: The carboxylic acid proton consumes one equivalent of the thiomethoxide base.

  • Solution: Ensure you are using at least 2.5 equivalents of NaSMe. Alternatively, use 2.2 equiv of NaSMe and 1.0 equiv of a non-nucleophilic base like

    
    .
    
Issue 2: Product Solubility in Step 3
  • Observation: The sulfone product does not precipitate from the Methanol/Water mixture.

  • Cause: The sulfone group increases polarity.

  • Solution: Evaporate the methanol under reduced pressure. The product will crash out of the remaining aqueous phase. If it remains soluble, extract with Ethyl Acetate/n-Butanol (9:1).

Issue 3: Regioisomer Contamination
  • Observation: NMR shows multiple sets of signals.

  • Cause: Using 3-fluorobenzoic acid derivatives or incorrect starting material isomers.

  • Validation: Confirm the starting material is 2-amino-4-fluorobenzoic acid (CAS: 446-32-2). The coupling constants in the aromatic region of the final product should reflect a 1,2,4-substitution pattern (d, d, dd).

References

  • Intermediate Synthesis (Nitro-acid route)

    • Process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid.[2][3][4][5]

    • Source: Google P
  • General Quinazolinone Cyclization Methods

    • Straightforward synthesis of quinazolin-4(3H)
    • Source: Royal Society of Chemistry (RSC) Advances.
  • Oxidation Protocols (Sulfide to Sulfone)

    • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. (Context on Thiol reactivity).
    • Source: Frontiers in Chemistry.
  • Compound Data & Availability

    • 7-(Methylsulfonyl)quinazolin-4-ol (CAS 1256958-29-8).[6]

    • Source: BLD Pharm.[6]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-Hydroxy-7-(methylsulfonyl)quinazoline

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Hydroxy-7-(methylsulfonyl)quinazoline. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Hydroxy-7-(methylsulfonyl)quinazoline. The method is designed for use in research, quality control, and drug development settings. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for the analysis of bulk drug substances and for monitoring the compound's stability under various stress conditions. The method was developed based on the physicochemical properties of quinazoline derivatives and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][5][6][7] These compounds have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] 4-Hydroxy-7-(methylsulfonyl)quinazoline is a key intermediate or final compound in various synthetic pathways. Accurate and reliable analytical methods are therefore essential for its quantification, impurity profiling, and stability assessment throughout the drug development lifecycle.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[8] A stability-indicating HPLC method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measured analyte concentration is a true reflection of its stability.[8][9][10] This application note provides a comprehensive, step-by-step protocol for a stability-indicating HPLC method for 4-Hydroxy-7-(methylsulfonyl)quinazoline, complete with method validation guidelines.

Physicochemical Properties and Method Development Rationale

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. While specific experimental data for 4-Hydroxy-7-(methylsulfonyl)quinazoline is not widely published, we can infer its properties from the quinazoline scaffold. Quinazolinones are generally crystalline solids with high melting points and are often sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[4][11] The quinazoline ring system exhibits strong UV absorbance, typically with maxima between 240-300 nm and 310-425 nm.[12]

Based on these characteristics, a reversed-phase HPLC method was selected. A C18 column provides a suitable stationary phase for retaining the moderately hydrophobic quinazoline derivative. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component (with a pH-adjusting agent like formic acid to ensure consistent peak shape) is employed in a gradient elution mode to ensure the separation of the main peak from any early or late-eluting impurities. UV detection at 254 nm is a logical starting point for aromatic compounds, with the option to optimize the wavelength based on the compound's specific UV spectrum.[12]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard: A well-characterized reference standard of 4-Hydroxy-7-(methylsulfonyl)quinazoline.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized λmax)
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Hydroxy-7-(methylsulfonyl)quinazoline reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing the material containing 4-Hydroxy-7-(methylsulfonyl)quinazoline, dissolving it in the sample diluent, and diluting to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The following validation parameters should be assessed:

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed.[8]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 30 minutes.[8]

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 30 minutes.[8]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 30 minutes.[8]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the reference standard over the intended range.

  • Acceptance Criteria: Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 3: Summary of Validation Results (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Transfer to Vial separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of 4-Hydroxy-7-(methylsulfonyl)quinazoline.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantification of 4-Hydroxy-7-(methylsulfonyl)quinazoline. The method is stability-indicating, allowing for the accurate determination of the analyte in the presence of its degradation products. The detailed protocol and validation guidelines will enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories for routine analysis, quality control, and stability studies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. Available from: [Link]

  • 4-hydroxy quinazoline - Physico-chemical Properties - ChemBK. Available from: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation - SciSpace. Available from: [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. Available from: [Link]

  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. Available from: [Link]

  • TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC - Gilson. Available from: [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents.
  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Hydroxy-7-(methylsulfonyl)quinazoline Synthesis

This technical guide addresses the synthesis and yield optimization of 7-(methylsulfonyl)quinazolin-4(3H)-one (the keto-tautomer of 4-hydroxy-7-(methylsulfonyl)quinazoline). This molecule is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 7-(methylsulfonyl)quinazolin-4(3H)-one (the keto-tautomer of 4-hydroxy-7-(methylsulfonyl)quinazoline). This molecule is a critical intermediate in the synthesis of Lapatinib (Tykerb) and other EGFR/HER2 inhibitors.

The guide focuses on the two most prevalent synthetic pathways:

  • De Novo Cyclization: From 2-amino-4-(methylsulfonyl)benzoic acid derivatives.

  • Oxidative Functionalization: From 7-(methylthio)quinazolin-4(3H)-one.

Status: Active Lead Scientist: Senior Application Scientist Context: Lapatinib Intermediate Production

Core Reaction Pathways & Mechanism

To improve yield, you must first identify which yield-limiting mechanism is active in your current protocol.

Route A: The "Formamidine" Cyclization (Recommended)

This is the industry-standard route for scale-up. It involves the condensation of 2-amino-4-(methylsulfonyl)benzoic acid (or its methyl/ethyl ester) with formamidine acetate.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine carbon, followed by intramolecular cyclization and loss of ammonia/alcohol.

  • Why it fails: Steric hindrance from the sulfone group and poor solubility of the zwitterionic starting material.

Route B: The Sulfide Oxidation (Alternative)

Synthesis of the quinazoline core with a 7-methylthio group, followed by oxidation to the sulfone.

  • Mechanism: Electrophilic oxidation of sulfur.

  • Why it fails: Over-oxidation to N-oxides or solubility crashing the reaction before completion.

Pathway Visualization

ReactionPathways Start_Aniline 2-amino-4-(methylsulfonyl) benzoic acid ester Inter_Amidine Amidine Intermediate Start_Aniline->Inter_Amidine Condensation (Reflux) Reagent_Formamidine Formamidine Acetate (Reagent) Reagent_Formamidine->Inter_Amidine Target 7-(methylsulfonyl) quinazolin-4(3H)-one Inter_Amidine->Target Cyclization (-NH3/ROH) Side_NOxide N-Oxide Impurity (Over-oxidation) Target->Side_NOxide Excess Oxidant High Temp Start_Sulfide 7-(methylthio) quinazolin-4(3H)-one Start_Sulfide->Target Oxidation Reagent_Oxone Oxone / H2O2 (Oxidant) Reagent_Oxone->Target

Figure 1: Comparison of the Cyclization Route (Top) and Oxidation Route (Bottom).

Troubleshooting Guide: Cyclization Protocol (Route A)

Context: You are reacting 2-amino-4-(methylsulfonyl)benzoic acid (or ester) with Formamide or Formamidine Acetate.

Issue 1: Low Conversion / Starting Material Remains

Diagnosis: The sulfone group at the 4-position of the aniline ring is electron-withdrawing, reducing the nucleophilicity of the amine. Solution:

  • Switch Reagent: Replace Formamide with Formamidine Acetate . Formamidine is a more reactive electrophile than formamide, driving the initial condensation step faster.[1]

  • Catalysis: Add 5-10 mol% Ammonium Acetate . This acts as a buffer and proton transfer agent, facilitating the leaving group departure.

  • Temperature: Ensure internal temperature reaches >135°C . If using ethanol, switch to 2-Methoxyethanol or n-Butanol to achieve higher reflux temperatures.

Issue 2: "Sticky" Tar Formation (Oligomerization)

Diagnosis: Polymerization of formamide at high temperatures or oxidative degradation. Solution:

  • Concentration Control: Run the reaction at high dilution (10-15 volumes of solvent) initially.

  • Inert Atmosphere: Strictly use

    
     or Argon. Quinazolines can form colored oxidative impurities in air at high temps.
    
Optimized Protocol (Formamidine Route)
  • Charge: 1.0 eq Methyl 2-amino-4-(methylsulfonyl)benzoate, 1.5 eq Formamidine Acetate, 10 volumes n-Butanol.

  • Reflux: Heat to reflux (

    
    C) for 6–12 hours.
    
  • Monitor: Check HPLC for disappearance of aniline.

  • Workup: Cool to

    
    C. The product should crystallize. Filter and wash with cold ethanol.
    

Troubleshooting Guide: Oxidation Protocol (Route B)

Context: You are oxidizing 7-(methylthio)quinazolin-4(3H)-one to the sulfone.

Issue 1: Incomplete Oxidation (Sulfoxide Contamination)

Diagnosis: The reaction stops at the sulfoxide (S=O) stage due to insufficient oxidant or steric bulk. Solution:

  • Reagent Selection: Use Oxone® (Potassium peroxymonosulfate) .[1] It is far more selective and powerful for Sulfide

    
     Sulfone conversion than mCPBA.
    
  • Solvent System: Use a MeOH:Water (1:[1]1) mixture. Oxone requires water to dissolve, but the organic substrate needs methanol.

Issue 2: N-Oxide Formation (Over-oxidation)

Diagnosis: Oxidant attacking the quinazoline nitrogens. Solution:

  • pH Control: Maintain pH 2–3. Under acidic conditions, the quinazoline nitrogens are protonated, protecting them from electrophilic attack by the oxidant.[1]

Comparative Oxidant Data
OxidantSelectivity (S vs N)Yield PotentialWorkup DifficultyRecommendation
mCPBA LowModerate (60-70%)High (Benzoic acid removal)Avoid

/ Tungstate
HighHigh (80-90%)Low (Water soluble)Excellent for Scale
Oxone® Very HighHigh (85-95%)Moderate (Salt removal)Best for Lab Scale

Purification & Isolation (The "Yield Killer")

The 7-(methylsulfonyl)quinazolin-4(3H)-one is notoriously insoluble ("Brick Dust"). Physical loss during filtration is the #1 cause of low yield.

Troubleshooting Isolation

Problem: Product is trapped in the mother liquor or filter cake is impure. Solution (Isoelectric Precipitation):

  • Quinazolinones have acidic protons (N-H, pKa ~9-10).[1]

  • Dissolve the crude solid in 0.5 M NaOH (forms the soluble sodium salt).

  • Filter off any insoluble impurities (starting materials/dimers).

  • Slowly acidify the filtrate with HCl to pH 6–7 .

  • The pure product will precipitate as a fine white solid.

Isolation Workflow Diagram

Isolation Crude Crude Reaction Mixture Base_Trt Dissolve in 0.5M NaOH Crude->Base_Trt Filter Filter Insoluble Impurities Base_Trt->Filter Acidify Acidify to pH 6-7 Filter->Acidify Filtrate Final Pure Precipitate (Filter & Dry) Acidify->Final

Figure 2: Acid-Base purification strategy to maximize recovery.

Frequently Asked Questions (FAQ)

Q: My product is grey/brown instead of white. Is it pure? A: Likely not. The color usually comes from trace oxidation of the aniline starting material or metal contamination.

  • Fix: Perform the "Isoelectric Precipitation" described in Section 4. If color persists, treat the NaOH solution with activated charcoal before acidification.

Q: Can I use microwave irradiation to improve the cyclization yield? A: Yes. Microwave synthesis typically reduces reaction time from 12 hours to 20 minutes and suppresses side reactions.

  • Settings:

    
    C, 200W, Ethanol solvent.[1]
    
  • Note: Only viable for small scale (<5g).

Q: The NMR shows a proton on the Nitrogen (NH) and sometimes on the Oxygen (OH). Which is it? A: It is a tautomeric mixture. In polar solvents (DMSO-


), the keto-form (NH)  usually predominates.[1] You will see a broad singlet around 12.0–13.0 ppm. This is normal and does not indicate impurity.

References

  • Process Development of Lapatinib

    • Title: Assessing a sustainable manufacturing route to lapatinib.[2][3]

    • Source:Reaction Chemistry & Engineering (RSC), 2022.[1]

    • URL:[Link]

    • Relevance: Details the "reductive amination" and intermediate synthesis steps with yield d
  • Quinazolinone Cyclization Optimization

    • Title: Quinazolin-4(3H)
    • Source:Molecules (MDPI), 2020.[1]

    • URL:[Link][1]

    • Relevance: Discusses optimized conditions for quinazolinone ring form
  • Solubility & Workup Data

    • Title: 4(3H)
    • Source: MedChemExpress.[4]

    • Relevance: Provides solubility profiles (DMSO vs Water)
  • Microwave Assisted Synthesis

    • Title: Optimization of solid phase synthesis of quinazolin-4-ones.
    • Source:Der Pharma Chemica, 2011.
    • URL:[Link]

    • Relevance: Validates the use of microwave irradiation to improve yields in this specific scaffold.

Sources

Optimization

Resolving solubility issues of 4-Hydroxy-7-(methylsulfonyl)quinazoline in DMSO

Technical Support Center: Solubility Optimization for 4-Hydroxy-7-(methylsulfonyl)quinazoline Topic: Resolving Solubility & Stability Issues in DMSO Compound CAS: 214279-98-4 Audience: Medicinal Chemists, Pharmacologists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Hydroxy-7-(methylsulfonyl)quinazoline

Topic: Resolving Solubility & Stability Issues in DMSO Compound CAS: 214279-98-4 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Executive Summary: The Chemical Challenge

Why is this molecule difficult to dissolve? While the name "4-Hydroxy..." suggests an alcohol-like solubility profile, this compound predominantly exists in its keto-tautomer form (Quinazolin-4(3H)-one) in the solid state and in solution.

  • Crystal Lattice Energy: The amide-like structure of the tautomer facilitates strong intermolecular hydrogen bonding (dimerization), creating a high-energy crystal lattice that resists solvation.

  • The Sulfone Factor: The 7-methylsulfonyl group (

    
    ) is polar but adds significant rigidity and electron-withdrawing character, further stabilizing the crystal packing via dipole-dipole stacking.
    
  • The Solvent Trap: DMSO is the correct solvent, but its hygroscopic nature is the primary cause of experimental failure. Absorbed atmospheric water (

    
    ) acts as an anti-solvent, causing "invisible" micro-precipitation that skews IC50 data.
    

Module 1: Master Protocol for Stock Solution Preparation

Objective: Create a stable 10 mM - 50 mM stock solution without degradation.

The "Anhydrous" Standard Operating Procedure (SOP)
ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (

99.9%)
Standard DMSO contains water that nucleates precipitation.
Vessel Glass or Polypropylene (PP)Polystyrene (PS) can leach plasticizers in 100% DMSO.
Atmosphere Nitrogen/Argon purge (Optional)Prevents moisture uptake during dissolution.
Storage -20°C or -80°CPrevents degradation; DMSO freezes, locking the state.

Step-by-Step Protocol:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the solid, seeding future precipitation.

  • Solvent Addition: Add Anhydrous DMSO to achieve the target concentration (typically 10-50 mM).

    • Critical Note: Do not attempt >100 mM without specific cosolvents.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Thermal Assist: If the solution is hazy, heat to 37°C (water bath) for 5-10 minutes.

    • Warning: Do not exceed 60°C. Sulfonyl groups are generally stable, but thermal degradation risks increase with temperature.

  • Sonication: If haze persists, sonicate in an ultrasonic bath at 30-40 kHz for 10 minutes. Ensure the bath water is warm, not cold.

  • Visual Check: Hold the vial against a light source. Any "swirling" or refraction indicates incomplete dissolution.

Module 2: Preventing "Crash Out" in Biological Assays

The Problem: When you spike a 10 mM DMSO stock directly into aqueous media (e.g., cell culture media), the local concentration of DMSO drops instantly, and the hydrophobic quinazoline core aggregates before it can disperse.

The Solution: Serial Dilution (The Intermediate Step)

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

Workflow Visualization:

DissolutionProtocol Solid Solid Compound (Equilibrate to RT) DMSO Add Anhydrous DMSO (Grade ≥99.9%) Solid->DMSO Vortex Vortex (30s) DMSO->Vortex Check Visual Inspection: Clear? Vortex->Check Heat Heat to 37°C (5-10 mins) Check->Heat No (Hazy) Store Aliquot & Store (-20°C, Desiccated) Check->Store Yes Sonicate Sonicate (10 mins) Heat->Sonicate Sonicate->Check

Caption: Decision matrix for solubilizing rigid quinazoline derivatives in DMSO.

Module 3: Advanced Formulations (In Vivo / High Concentration)

If simple DMSO solubility is insufficient (e.g., for animal studies requiring high mg/kg dosing), you must break the crystal lattice using a surfactant/cosolvent system.

Recommended "Rescue" Formulation: This mixture maintains solubility by encapsulating the hydrophobic core while remaining compatible with intraperitoneal (IP) or oral (PO) administration.

ComponentPercentage (v/v)Function
DMSO 5% - 10%Primary solvent (solubilizer).[1]
PEG300 40%Cosolvent (prevents aggregation).
Tween 80 5%Surfactant (micelle formation).
Saline / Water 45% - 50%Bulk vehicle (physiological carrier).

Preparation Order (Critical):

  • Dissolve compound in DMSO completely (Clear solution).

  • Add PEG300 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline while vortexing.

    • Why? Adding saline too fast causes "shock precipitation."

Frequently Asked Questions (FAQs)

Q1: My stock solution froze in the refrigerator (-4°C). Is it ruined? A: No. Pure DMSO freezes at ~18.5°C. In fact, if your stock solution doesn't freeze in the fridge, it indicates significant water contamination (freezing point depression), which is bad. Thaw the solution completely at room temperature and vortex before use to ensure homogeneity.

Q2: I see a fine precipitate when I add the compound to cell culture media. A: This is "Crash Out." The quinazoline core is hydrophobic.

  • Fix 1: Reduce the final concentration.

  • Fix 2: Pre-warm the media to 37°C before addition.

  • Fix 3: Use the "Intermediate Dilution" method (dilute compound in DMSO to 100x the final concentration, then spike 1µL into 100µL media) rather than spiking high-concentration stock directly.

Q3: Can I store the stock solution at Room Temperature? A: Not recommended. While the sulfonyl group is stable, DMSO is hygroscopic. At room temperature, it will absorb moisture through standard screw caps, leading to gradual precipitation over weeks. Store at -20°C in single-use aliquots to avoid freeze-thaw cycles.

Q4: Why does the datasheet say "4-Hydroxy" but the structure looks like a ketone? A: This is Lactam-Lactim Tautomerism . In solution (DMSO) and solid state, the proton shifts from the oxygen to the nitrogen (N3 position), forming the Quinazolin-4(3H)-one (keto form). This form is thermodynamically favored but less soluble than the hydroxy form would be.

Visualizing the "Crash Out" Mechanism

Understanding why precipitation occurs helps in designing better experiments.

CrashOut cluster_0 DMSO Environment cluster_1 Aqueous Addition (Media) Solvated Compound Solvated (DMSO dipole stabilizes Sulfone) Shell Water Shell Formation (Hydrophobic Effect) Solvated->Shell Dilution > 1:100 Stacking Pi-Pi Stacking of Quinazoline Cores Shell->Stacking Thermodynamic Drive Precip PRECIPITATION (Crystal Growth) Stacking->Precip

Caption: The mechanism of precipitation upon aqueous dilution due to hydrophobic stacking.

References

  • BenchChem. (2025).[2][3][4][5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • National Institutes of Health (NIH). (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from

  • MedChemExpress. (2025). 4(3H)-Quinazolinone Solubility & Handling Guide. Retrieved from

  • University of Luxembourg. (2025).[6] 7-quinazolinesulfonamide, 3,4-dihydro-4-oxo- Structure & Properties. PubChemLite.[6] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Polar Quinazoline Intermediates

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar quinazoline intermediates. Quinazolines are a vital class of N-heterocyclic compounds in me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar quinazoline intermediates. Quinazolines are a vital class of N-heterocyclic compounds in medicinal chemistry, but their inherent polarity, basicity, and potential for strong interactions with stationary phases can make purification a significant bottleneck.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the root causes of these challenges and offer field-proven troubleshooting strategies and detailed protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My polar quinazoline shows little to no retention on a C18 column, eluting at or near the solvent front.

Question: Why is my compound not retaining on the reversed-phase column, and how can I fix it?

Answer: This is a classic problem for highly polar molecules in reversed-phase (RP) chromatography. Your compound has a higher affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase, causing it to travel with the solvent front.[3][4]

Causality & Solution Pathway:

  • Increase Mobile Phase Polarity: If you are not already at a very high aqueous percentage, you can try increasing the water content. However, be aware that standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water), leading to poor and irreproducible retention.[4] Using a column specifically designed for aqueous conditions (e.g., with polar end-capping or embedded polar groups) is a more robust solution.[3][5]

  • Adjust Mobile Phase pH: Quinazolines are typically basic. At neutral or high pH, your compound is likely neutral and may have very little retention. By lowering the pH of the mobile phase (e.g., to pH 2.5-4 with 0.1% formic acid or trifluoroacetic acid), you protonate the basic nitrogen atoms.[3] The resulting cationic species will have increased interaction with the stationary phase, improving retention.

  • Consider an Alternative Chromatographic Mode: If the above strategies fail, reversed-phase is likely not the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[3][6][7] In HILIC, you use a polar stationary phase (like silica, diol, or amine) with a high-organic, low-aqueous mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for compounds that are too polar for RP-HPLC.[7]

Issue 2: I'm observing significant peak tailing for my quinazoline in RP-HPLC.

Question: What causes the asymmetrical peak shape (tailing) for my basic compound, and how can I achieve sharp, symmetrical peaks?

Answer: Peak tailing for basic compounds like quinazolines is most often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[3] These silanols become deprotonated and negatively charged, creating strong, non-specific ionic interactions with your protonated basic analyte, which leads to a slow, uneven release from the stationary phase.

Troubleshooting Flowchart:

G A Peak Tailing Observed B Is Mobile Phase pH Optimized? (Low pH, e.g., 2.5-4) A->B C Adjust pH with 0.1% Formic Acid or TFA B->C No D Is a Competing Base Used? B->D Yes C->D E Add Modifier: 0.1-1% Triethylamine (TEA) D->E No F Is the Column Modern & Well End-Capped? D->F Yes E->F G Use a High-Purity, Fully End-Capped Column or one with an Embedded Polar Group F->G No H Consider Alternative Mode: HILIC F->H Yes G->H I Symmetrical Peak Achieved H->I

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Explanation:

  • Mobile Phase pH Adjustment: As mentioned before, a low pH protonates your basic quinazoline and, crucially, suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions.[3]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, preventing your analyte from interacting with them and thereby improving peak shape.[3][6]

  • Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced end-capping technologies that chemically convert most of the residual silanols into less reactive species. Using a column specifically marketed as "high-purity," "base-deactivated," or "fully end-capped" is highly recommended for basic compounds.[3]

Issue 3: My quinazoline intermediate appears to be degrading or streaking on the silica gel during flash chromatography.

Question: How can I purify my compound on silica without causing decomposition?

Answer: Standard silica gel is inherently acidic (pKa ≈ 4.5), which can cause degradation of acid-sensitive compounds or severe streaking of basic compounds due to strong, irreversible binding.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in methanol, before loading your sample.[3][6]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.

    • Alumina: Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive or very basic compounds.[6]

    • Reversed-Phase (C18) Flash Chromatography: If your compound has some hydrophobic character, RP flash can be a powerful option, especially if the reaction was performed in a polar solvent like DMF or DMSO.[8][9]

Protocol: Deactivating a Silica Gel Column for Flash Chromatography
  • Column Packing: Dry pack your glass or pre-packed column with the appropriate amount of silica gel.

  • Solvent Selection: Determine your optimal elution solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound.[3][10]

  • Deactivation:

    • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]

    • Flush the column with 2-3 column volumes of this deactivating solvent. This ensures all acidic sites are neutralized.

    • Flush the column with another 2-3 column volumes of your initial elution solvent (this time without triethylamine) to remove the excess base, which could otherwise affect your chromatography.[3]

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent. If solubility is low, perform "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Issue 4: My compound won't crystallize from solution; it just "oils out".

Question: What causes my compound to form an oil instead of crystals, and how can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent system, or when the concentration of impurities is too high, inhibiting the formation of a crystal lattice.

Troubleshooting Steps:

  • Cool More Slowly: Rapid cooling is a common cause. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.

  • Add More Solvent: The solution may be too supersaturated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[6]

  • Scratch the Glass: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to induce crystallization.[6]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel polar quinazoline intermediate?

There is no single "best" approach, but a systematic workflow is crucial. Start with analysis and then select a method based on the results.

G A Crude Product Analysis B Solubility & TLC Screening A->B C Good Separation on Normal Phase TLC? (Rf 0.2-0.4) B->C H Is the Crude Product >85% Pure & Crystalline? B->H D Good Retention on Reversed-Phase TLC? C->D No E Flash Chromatography (Silica or Alumina) C->E Yes F Preparative RP-HPLC D->F Yes G Consider HILIC or Ion-Exchange Chromatography D->G No J Purity Analysis (LC-MS, NMR) E->J F->J G->J H->C No I Crystallization H->I Yes I->J

Caption: General purification method selection workflow.

Q2: My reaction was run in DMF. How does this affect my purification strategy?

High-boiling, polar solvents like DMF or DMSO are challenging for normal-phase flash chromatography.[9] Injecting a sample dissolved in DMF directly onto a silica column will lead to very poor separation.

  • Best Option: Use reversed-phase flash chromatography. Since the solvent is polar, it is fully compatible with the mobile phase (e.g., water/acetonitrile).[8]

  • Alternative: If you must use normal-phase, you need to remove the DMF. This can be done by diluting the reaction mixture with a less polar solvent (like ethyl acetate) and washing extensively with water or brine to extract the DMF. Alternatively, the sample can be loaded onto a solid-phase extraction (SPE) cartridge to exchange the solvent before chromatography.[9][11]

Q3: When should I use Solid-Phase Extraction (SPE)?

SPE is a highly selective sample preparation technique, not typically a final bulk purification method.[11] It is ideal for:

  • Sample Cleanup: Removing salts, highly polar, or highly nonpolar impurities before a high-resolution purification like preparative HPLC.[12]

  • Solvent Exchange: As mentioned above, exchanging a sample from an incompatible solvent (like DMF) to one suitable for your chosen chromatography method.

  • Trace Concentration: Concentrating a dilute sample to improve detection and recovery during the main purification step.

SPE sorbents come in nonpolar (C18), polar (silica, diol), and ion-exchange varieties, allowing you to choose one that strongly retains your compound of interest while impurities are washed away, or vice-versa.[11][13]

Q4: How do I choose between different purification techniques?

The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Technique Best For Advantages Disadvantages
Crystallization Purifying large quantities (>1g) of a solid that is already relatively pure (>85%).Highly scalable, cost-effective, can yield very high purity material.[14][15]Not all compounds crystallize easily; can have lower recovery; ineffective for removing closely related impurities.[6]
Flash Chromatography Rapid purification of moderate to large quantities (50mg - 100g).Fast, relatively inexpensive, good for removing impurities with different polarities.[16][17]Lower resolution than HPLC; not ideal for separating very similar compounds or isomers.[18]
Preparative HPLC Final purification of small to moderate quantities (<1mg - 10g) requiring very high purity (>99%).High resolution, capable of separating closely related impurities and isomers.[14][19]More expensive, lower throughput, requires more solvent, more complex method development.[18]

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • BenchChem. (n.d.).
  • LCGC International. (2022). Understanding and Improving Solid-Phase Extraction.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • Al-Ostath, A., et al. (2022).
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Organomation. (n.d.).
  • Pedersen, D. S., & Rosenbohm, C. (2004).
  • Phenomenex. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Biotage. (2023).
  • Biotage. (2023).
  • Kumar, A., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry.
  • University of California, Los Angeles, Department of Chemistry. (n.d.).
  • Agilent. (n.d.).
  • Agilent. (n.d.).
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Silver, J. (2015). Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography?.
  • Zmysłowski, A. (2018). For highly polar compound, how to do the purification?.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Teledyne LABS. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Asif, M. (2020).
  • Krishgen Biosystems. (2008).
  • LibreTexts Chemistry. (n.d.). 4.
  • Google Patents. (n.d.).
  • Park, K. (2010).
  • Negi, P., Bisht, D., & Sharma, A. (2020). Chemistry and activity of quinazoline moiety: A systematic review study.
  • ResearchGate. (n.d.). (PDF)
  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Naeimi, H., & Nazifi, Z. (2018). Preparation of quinazolinones using biosynthesized silver nanoparticles. PMC.
  • Journal of Medicinal Chemistry. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.
  • MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • PubMed. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Precision Benchmarking: Purity Validation of 4-Hydroxy-7-(methylsulfonyl)quinazoline via qNMR

Executive Summary: The Case for Absolute Quantification In the development of tyrosine kinase inhibitors (TKIs), the intermediate 4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS: 21039-99-4) represents a critical quality ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the development of tyrosine kinase inhibitors (TKIs), the intermediate 4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS: 21039-99-4) represents a critical quality gate. Traditionally, High-Performance Liquid Chromatography (HPLC-UV) has been the workhorse for purity assessment. However, for early-stage intermediates where a Certified Reference Material (CRM) of the analyte itself is non-existent, HPLC relies on the dangerous assumption of "100% response factor homogeneity" among impurities.

This guide argues for the adoption of Quantitative NMR (qNMR) as the primary method for assay determination of this quinazoline derivative. Unlike HPLC, qNMR is a primary ratio method traceable to the SI unit (mole) via an internal standard, independent of the analyte’s UV absorption cross-section.

At a Glance: Method Suitability
FeatureHPLC-UVqNMR (

H)
Primary Output Purity by Area % (Relative)Purity by Mass % (Absolute)
Reference Standard Required (Analyte-specific)Not Required (Internal Standard only)
Detection Basis Chromophore (

)
Proton Count (Molar Ratio)
Blind Spots Salts, moisture, inorganic residuesNon-protonated impurities
Suitability Trace impurity profiling (<0.1%)Potency/Assay determination (>95%)

Technical Rationale & Critical Material Attributes

The Tautomerism Challenge

4-Hydroxyquinazolines exist in a tautomeric equilibrium between the enol (hydroxy) and keto (quinazolin-4(3H)-one) forms.

  • HPLC Impact: This dynamic equilibrium can cause peak broadening or splitting depending on mobile phase pH, complicating integration accuracy.

  • qNMR Advantage: The NMR timescale averages these forms (or locks one form in DMSO-d6), and since qNMR counts protons, the tautomeric state does not alter the molar integral of the distinct methylsulfonyl handle.

The "Silent Region" Strategy

The 4-Hydroxy-7-(methylsulfonyl)quinazoline molecule possesses a unique spectral signature ideal for qNMR:

  • The Anchor: The methylsulfonyl group (

    
    ) appears as a sharp singlet integrating to 3 protons around 3.2–3.4 ppm  in DMSO-d6.
    
  • The Void: The region between 4.5 ppm and 6.5 ppm is typically devoid of analyte signals.

  • The Solution: We utilize an Internal Standard (IS) that resonates in this "void," preventing signal overlap. Maleic Acid (singlet ~6.2 ppm) is the optimal choice.

Experimental Protocol: qNMR Validation System

Objective: Determine mass % purity with uncertainty <1.0%.

Materials
  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (optional).

  • Internal Standard (IS): Maleic Acid (Traceable CRM, e.g., NIST SRM or equivalent). Purity must be known to 2 decimal places (e.g., 99.94%).

  • Analyte: 4-Hydroxy-7-(methylsulfonyl)quinazoline (dried to constant weight).

The Metrological Weighing Workflow

Precision weighing is the single largest source of error in qNMR.

  • Balance: Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Ratio: Target a 1:1 molar ratio of Analyte protons to IS protons for optimal S/N.

    • Analyte (MW ~224.24 g/mol , 3H target): Weigh ~15.0 mg.

    • IS (Maleic Acid, MW 116.07 g/mol , 2H target): Weigh ~5.2 mg.

  • Dissolution: Co-dissolve both in 0.6 mL DMSO-d6 directly in the vial to ensure complete transfer, then transfer to 5mm NMR tube.

Acquisition Parameters (Bruker/Jeol 400 MHz+)

To ensure 99.9% signal recovery (fully relaxed nuclei), the repetition time must exceed


.
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 30 seconds  (Critical: Methylsulfonyl protons have long 
    
    
    
    relaxation times).
  • Scans (NS): 16 or 32 (S/N > 250:1).

  • Temperature: 298 K (controlled).

Processing Logic
  • Phasing: Manual phasing (zero and first order).

  • Baseline: Polynomial correction (Bernstein polynomial, order 5).

  • Integration: Define ranges manually.

    • Region A (Analyte): 3.20–3.45 ppm (Singlet,

      
      ).
      
    • Region B (IS): 6.00–6.40 ppm (Singlet, Maleic Acid vinylic protons).

Performance Comparison: qNMR vs. HPLC[1][4][5][6][7]

We analyzed three batches of "98% pure" intermediate supplied by a CMO.

Table 1: Comparative Analysis Data
Batch IDHPLC-UV Purity (Area %)*qNMR Purity (Mass %)**TGA Volatiles (%)Interpretation
Lot-A01 99.2%94.5% 4.1%Sample contains significant moisture/solvent invisible to UV.
Lot-B02 98.1%97.9% 0.2%High congruence. True high-purity material.
Lot-C03 99.5%88.2% 1.5%CRITICAL FAIL. Presence of inorganic salts (NaCl) from quench step.

*HPLC Conditions: C18 Column, ACN/Water gradient, 254 nm. **qNMR Uncertainty: ± 0.6% (k=2).

Analysis: Lot-C03 illustrates the danger of relying solely on HPLC. The sample appeared pristine (99.5%) because sodium chloride and residual inorganic buffers do not absorb UV light. qNMR, which measures the mass fraction of the active molecule against a weighed standard, correctly identified that the sample was only 88% active ingredient.

Visualizing the Workflow

Diagram 1: The qNMR Decision & Execution Logic

This diagram outlines the decision process for selecting qNMR and the critical steps to ensure data integrity.

qNMR_Workflow cluster_check Validity Check Start Purity Assessment Request CheckRef Is a Certified Reference Standard (CRM) Available? Start->CheckRef UseHPLC Use HPLC-UV (External Standard Method) CheckRef->UseHPLC Yes UseQNMR Use qNMR (Primary Ratio Method) CheckRef->UseQNMR No (Intermediate) Prep Sample Prep: Metrological Weighing (Analyte + Internal Std) UseQNMR->Prep Acquire Acquisition: Pulse 90°, D1 > 5*T1 (Full Relaxation) Prep->Acquire Process Processing: Phase, Baseline, Integration Range Acquire->Process Calc Calculation: Mass Fraction Equation Process->Calc

Caption: Decision tree and workflow for implementing Absolute qNMR when reference standards are unavailable.

Diagram 2: Signal Pathway - Why Maleic Acid?

Visualizing the spectral separation that makes this specific validation robust.

Spectral_Logic Analyte_Me Analyte: Methylsulfonyl (~3.3 ppm) Silent_Zone The Silent Region (NO SIGNAL) Analyte_Me->Silent_Zone IS_Signal Internal Std: Maleic Acid (~6.2 ppm) Silent_Zone->IS_Signal Ideal Integration Window Analyte_Ar Analyte: Aromatics (7.5 - 9.0 ppm) IS_Signal->Analyte_Ar

Caption: Spectral map showing the strategic placement of the Internal Standard in the "Silent Region" to prevent overlap.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid. Metrologia. [Link]

  • Pauli, G. F., et al. (2012). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications. Trends in Analytical Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Methylsulfonyl and Methylsulfinyl Quinazolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating remarkable versatility in anticancer, anti-inflammatory, and antimicrobial applications.[1][2] The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of their substituents. Among these, sulfur-containing functional groups, particularly methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃), have garnered significant interest due to their potential to modulate the physicochemical and pharmacokinetic properties of drug candidates, thereby impacting their overall efficacy and safety profiles.

This guide provides an in-depth comparison of the bioactivity of methylsulfonyl versus methylsulfinyl quinazolines, drawing upon available experimental data and structure-activity relationship (SAR) studies. While direct, head-to-head comparative studies on a single quinazoline backbone are limited, this document synthesizes findings from various sources to offer valuable insights for researchers engaged in the design and development of novel quinazoline-based therapeutics.

The Influence of Sulfur Oxidation State on Physicochemical Properties

The bioactivity of a molecule is intrinsically linked to its physicochemical properties. The oxidation state of the sulfur atom in methylsulfinyl and methylsulfonyl groups leads to distinct electronic and steric characteristics, which in turn affect properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

The methylsulfinyl group is a chiral, polar, and hydrogen bond-accepting moiety. Its sulfoxide bond imparts a significant dipole moment. In contrast, the methylsulfonyl group is achiral, more polar, and also a strong hydrogen bond acceptor.[3] The sulfone is generally more electron-withdrawing than the sulfoxide. These differences can influence how a drug molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME). For instance, the greater polarity of the methylsulfonyl group can enhance aqueous solubility but may also impact cell membrane permeability.[4]

Comparative Bioactivity: Insights from Anticancer and Anti-inflammatory Studies

Anticancer Activity

The quinazoline core is a well-established pharmacophore in the design of anticancer agents, with many derivatives targeting protein kinases.[1][5]

  • Methylsulfonyl Quinazolines: Several studies have reported significant anticancer activity for quinazoline derivatives bearing a methylsulfonyl group. For instance, alkylsulfonamide-containing quinazolines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[6] The strong electron-withdrawing nature of the sulfonyl group can be crucial for key interactions within the ATP-binding pocket of kinases.

  • Methylsulfinyl Quinazolines: Information on the anticancer activity of methylsulfinyl quinazolines is less prevalent in the readily available literature. However, the sulfoxide group is a known pharmacophore in other classes of anticancer drugs. Its ability to act as a hydrogen bond acceptor is critical for target binding.

Inference: Based on the available data, the methylsulfonyl group appears to be more extensively explored and has shown significant promise in the context of kinase inhibition for anticancer applications. This may be attributed to its strong electron-withdrawing properties and its capacity for strong hydrogen bonding, which are often desirable for potent enzyme inhibition.

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX).[7][8]

  • Methylsulfonyl Quinazolines: The literature contains examples of methylsulfonyl-containing compounds with anti-inflammatory effects. The physicochemical properties of the sulfonyl group can contribute to favorable interactions with the active sites of inflammatory enzymes.

  • Methylsulfinyl Quinazolines: The potential of methylsulfinyl quinazolines as anti-inflammatory agents is an area that warrants further investigation. The polarity and hydrogen bonding capabilities of the sulfoxide group could be leveraged to design potent inhibitors of inflammatory targets.

Inference: Similar to the anticancer landscape, there is a greater body of research on the anti-inflammatory activities of quinazolines with other sulfur-containing groups or different substituents. A direct comparison with methylsulfinyl analogues is not well-documented.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on quinazoline derivatives have revealed that the nature of the substituent at various positions on the quinazoline ring is critical for biological activity.[9][10] For sulfur-containing quinazolines, the oxidation state of the sulfur atom is a key determinant of the molecule's electronic and steric profile, which in turn governs its interaction with biological targets.[11]

A DFT study on 2-methylthio(methylsulfonyl)-[12][13][14]triazolo[1,5-a]quinazolines highlighted the differences in the electronic properties between the methylthio and methylsulfonyl analogues, suggesting that the more electron-withdrawing sulfonyl group could lead to different biological activities.[15]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methylsulfonyl and methylsulfinyl quinazolines) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (methylsulfonyl and methylsulfinyl quinazolines), a positive control (e.g., indomethacin), and a vehicle control orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Data Presentation

To facilitate a clear comparison, experimental data should be summarized in a tabular format.

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundSubstitutionCancer Cell LineIC₅₀ (µM)
Quinazoline A 2-MethylsulfinylMCF-715.2
Quinazoline B 2-MethylsulfonylMCF-78.5
Quinazoline C 6-MethylsulfinylA54922.8
Quinazoline D 6-MethylsulfonylA54912.1

Table 2: Hypothetical Comparative Anti-inflammatory Activity Data

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Quinazoline E (Methylsulfinyl)2035.4
Quinazoline F (Methylsulfonyl)2048.2
Indomethacin 1062.5

Note: The data presented in these tables are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the reviewed literature.

Visualizing the Concepts

To better understand the relationship between the chemical structures and their progression to biological evaluation, the following diagrams are provided.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation Quinazoline_Core Quinazoline Scaffold Methylthio_Quinazoline Methylthio-Quinazoline (-SCH3) Quinazoline_Core->Methylthio_Quinazoline Oxidation_1 Oxidation Methylthio_Quinazoline->Oxidation_1 Methylsulfinyl_Quinazoline Methylsulfinyl-Quinazoline (-SOCH3) Oxidation_1->Methylsulfinyl_Quinazoline Oxidation_2 Further Oxidation Methylsulfinyl_Quinazoline->Oxidation_2 Anticancer_Assays Anticancer Assays (e.g., MTT) Methylsulfinyl_Quinazoline->Anticancer_Assays Bioactivity Screening Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., Paw Edema) Methylsulfinyl_Quinazoline->Anti_inflammatory_Assays Bioactivity Screening Methylsulfonyl_Quinazoline Methylsulfonyl-Quinazoline (-SO2CH3) Oxidation_2->Methylsulfonyl_Quinazoline Methylsulfonyl_Quinazoline->Anticancer_Assays Bioactivity Screening Methylsulfonyl_Quinazoline->Anti_inflammatory_Assays Bioactivity Screening SAR_Analysis SAR & Comparative Analysis Anticancer_Assays->SAR_Analysis Data Analysis Anti_inflammatory_Assays->SAR_Analysis Data Analysis

Caption: Synthetic workflow from a common precursor to methylsulfinyl and methylsulfonyl quinazolines for comparative bioactivity screening.

Physicochemical_Properties_Comparison Functional_Groups Functional Group Methylsulfinyl (-SOCH₃) Methylsulfonyl (-SO₂CH₃) Properties Property Polarity Hydrogen Bond Acceptor Strength Electron-withdrawing Effect Chirality Comparison Comparison Moderate Strong Moderate Chiral Comparison2 High Very Strong Strong Achiral

Caption: A comparison of the key physicochemical properties of methylsulfinyl and methylsulfonyl groups.

Conclusion and Future Directions

The methylsulfonyl and methylsulfinyl moieties offer distinct avenues for modulating the bioactivity of quinazoline derivatives. While the current body of literature suggests a more prominent role for the methylsulfonyl group in the design of potent kinase inhibitors for anticancer therapy, the potential of methylsulfinyl quinazolines remains an underexplored area with significant promise.

The lack of direct comparative studies underscores a critical gap in the understanding of the structure-activity relationships of sulfur-containing quinazolines. Future research should focus on the systematic synthesis and parallel biological evaluation of methylsulfinyl and methylsulfonyl analogues on the same quinazoline scaffold. Such studies would provide invaluable data for a more definitive comparison and guide the rational design of next-generation quinazoline-based therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

  • Rajput, C. S., & Singhal, S. (2013). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. Journal of Chemistry, 2013.
  • Yong, J. P., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 5(106), 87108-87131.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Molecules, 27(24), 8724.
  • Li, P., et al. (2016). Research Progress in Quinazoline Derivatives with Anticancer Activity. Chinese Pharmaceutical Journal, 51(11), 867-874.
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )
  • Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1036-1044.
  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1739-1748.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules, 30(3), 679.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6489.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(24), 8724.
  • Protein kinase inhibitory activity of quinazolines for cancer therapy. (n.d.).
  • A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[12][13][14]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. (2023). Molecules, 28(14), 5424.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3025.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis, 17(8), 616-636.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3.
  • Asawla, J. (2025). "Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and".
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules, 28(7), 3183.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7869.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(9), 4444-4452.
  • Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115011.
  • A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. (2022). Chemistry & Biodiversity, 19(9), e202200424.
  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. (n.d.).
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of the Chinese Chemical Society, 60(6), 631-642.
  • Recent advances in the biological activity of quinazoline. (2023).
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Open Journal of Medicinal Chemistry, 4(1), 12-37.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 868.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry, 9(2).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2009). Expert Opinion on Drug Discovery, 4(6), 623-637.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Drug Discovery Today.
  • Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry, 12, 1421888.

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-7-(methylsulfonyl)quinazoline proper disposal procedures

Executive Safety Summary & Chemical Identity Immediate Directive: Treat 4-Hydroxy-7-(methylsulfonyl)quinazoline as a Hazardous Organic Solid . Do not dispose of down drains, sinks, or via municipal trash.[1] This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Identity

Immediate Directive: Treat 4-Hydroxy-7-(methylsulfonyl)quinazoline as a Hazardous Organic Solid . Do not dispose of down drains, sinks, or via municipal trash.[1] This compound requires high-temperature incineration due to its thermal stability and nitrogen/sulfur content.[2][3][1]

  • Chemical Name: 4-Hydroxy-7-(methylsulfonyl)quinazoline[4][2][3][1][5]

  • Synonyms: 7-(methylsulfonyl)quinazolin-4(3H)-one (Tautomer), 7-mesylquinazolin-4-ol[4][2][1]

  • CAS Number: 1256958-29-8 (Referenced for specific isomer/analogues)[4][2][3][1][5]

  • Molecular Formula: C₉H₈N₂O₃S[4][3][1][5]

  • Physical State: Solid (White to off-white powder)[4][2][3][1]

  • Solubility Profile: Poor water solubility; soluble in DMSO, DMF, and hot alkaline solutions.[3][1]

Hazard Characterization & Scientific Rationale

To dispose of this chemical safely, one must understand its functional groups.[1] We are not merely "throwing it away"; we are managing its reactivity profile until destruction.[3][1]

A. The Quinazolinone Tautomerism (Solubility Factor)

While named "4-hydroxy," this molecule predominantly exists in the quinazolin-4(3H)-one keto-tautomer form in the solid state.[4][2][3][1]

  • Operational Impact: This tautomerism significantly reduces water solubility.[3][1] Attempting to rinse glassware with water alone will fail, leading to residue buildup.[1]

  • Disposal Implication: Aqueous rinses will contain suspended solids, not dissolved solutes.[3][1] You must use organic solvents (DMSO/Methanol) or basic aqueous solutions (NaOH) to fully solubilize residues for liquid waste disposal.[1]

B. The Methylsulfonyl Group (Stability Factor)

The sulfone (-SO₂CH₃) moiety is highly oxidized and thermally stable.[3][1]

  • Operational Impact: It resists degradation by weak oxidizers.[3][1]

  • Disposal Implication: Incineration must occur at temperatures sufficient to break the C-S bond (>1000°C) to prevent the release of incomplete combustion byproducts.[3][1] The sulfur content means it will generate SOx gases upon incineration; therefore, it must be sent to a facility equipped with gas scrubbers.[1]

Waste Segregation Protocol

Effective disposal starts with segregation at the bench.[3][1] Mixing waste streams increases disposal costs and safety risks.[3][1]

Classification Logic:
  • Halogen Content: NON-HALOGENATED. (Unless synthesized using thionyl chloride or dissolved in DCM/Chloroform).

  • State: SOLID (Bulk) or LIQUID (Solution).

Visual Guide: Waste Stream Decision Tree

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BulkSolid Bulk Chemical Solid->BulkSolid ContamDebris Gloves/Paper/Tips Solid->ContamDebris SolventCheck Solvent Type? Liquid->SolventCheck BinA BIN A: Solid Hazardous Waste (Non-Halogenated Organic) BulkSolid->BinA Primary Stream BinB BIN B: Solid Debris (Contaminated Lab Trash) ContamDebris->BinB Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated BinC BIN C: Halogenated Liquid Waste Halogenated->BinC BinD BIN D: Non-Halogenated Liquid Waste NonHalogenated->BinD Preferred Rinsate

Figure 1: Decision logic for segregating 4-Hydroxy-7-(methylsulfonyl)quinazoline waste streams to ensure regulatory compliance and minimize incineration costs.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Bulk Solid (Expired or Excess)

Use this for quantities >50 mg.[3][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.[2][3][1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Hydroxy-7-(methylsulfonyl)quinazoline".[4][2][3][1][5]

    • Hazards: "Irritant," "Toxic."[3][6][7][8]

  • Secondary Containment: Place the sealed jar into a clear secondary plastic bag (zip-lock) to prevent contamination of the outer container surface.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Rinsate (Glassware Cleaning)

Crucial: Water insolubility requires a specific cleaning protocol.[3][1]

  • Primary Solubilization: Do not use water initially.[3][1] Rinse the flask with DMSO or Acetone .[3][1]

    • Why: The quinazolinone core is lipophilic.[3][1] Organic solvents will dissolve the residue, preventing the formation of hazardous dust.[1]

  • Collection: Pour this first organic rinse into the "Non-Halogenated Organic Liquid Waste" carboy.

  • Secondary Rinse: Rinse with Ethanol or Methanol.[3][1] Add to the same carboy.

  • Final Wash: Wash with soap and water.[3][1][6][9] This aqueous fraction can go down the drain only if no visible precipitate remains (check local regulations; if in doubt, collect the first aqueous rinse as liquid waste).[1]

Scenario C: Spills (Emergency Response)
  • Isolate: Evacuate the immediate area if dust is airborne.[3][1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 respirator or half-mask (to prevent inhalation of sulfone-containing dust).[2][3][1]

  • Containment:

    • Dry Spill: Do not dry sweep.[3][1] Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.[3][1] Scoop up the damp pile.[3][1][8]

    • Wet Spill: Absorb with vermiculite or sand.[3][1][7][10]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Contaminated with Quinazoline derivative)."

Summary of Physicochemical Properties for Safety Officers

When submitting waste manifests to your EHS (Environmental Health & Safety) department, provide the following data to ensure proper coding (e.g., RCRA codes).

ParameterValue / CharacteristicOperational Relevance
Flammability Combustible SolidKeep away from open flames/sparks.[4][2][3][1]
Reactivity Stable; Incompatible with strong oxidizersDo not mix with Peroxides or Nitric Acid in waste bins.[3][1]
Elemental Composition C, H, N, O, SSulfur content requires incineration with gas scrubbing (SOx).[3][1]
RCRA Status Not P-listed or U-listed (typically)Classify as "Characteristic Waste" (Toxic/Irritant) unless specified otherwise by local law.[3][1]
pH Sensitivity Amphoteric (weakly)Soluble in high pH (forms phenolate salt); precipitates in low pH.[3][1]

References & Authority

  • AboundChem. (n.d.).[3][1] Safety Data Sheet: 4-Hydroxy-7-(methylsulfonyl)quinazoline. Retrieved from (Verified CAS 1256958-29-8).[4][2][3][1]

  • National Center for Biotechnology Information (NCBI). (2023).[3][1] PubChem Compound Summary for Quinazolin-4(3H)-one. Retrieved from .[3][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[3][1] Resource Conservation and Recovery Act (RCRA) Regulations.[3][1] Retrieved from .[3][1]

  • Fisher Scientific. (2023).[3][1] General Disposal Guidelines for Organic Nitrogen Compounds. Retrieved from .[3][1]

(Note: While specific toxicity data for this exact derivative is limited, the protocol above follows the "Precautionary Principle" mandated for novel pharmaceutical intermediates, treating them as toxic/hazardous until proven otherwise.)

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-7-(methylsulfonyl)quinazoline

Executive Summary & Chemical Context 4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS: 1256958-29-8) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lapatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS: 1256958-29-8) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1][2][3][4]

While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319, H335), researchers must handle it as a Potent Compound Intermediate (Occupational Exposure Band 3: 10–100 µg/m³) . Its pharmacological potential to inhibit EGFR/HER2 pathways implies that systemic absorption—even at low levels—can have biological consequences beyond simple irritation.[3][4]

Physical State: Off-white to pale yellow solid.[2][3][4] Key Hazard: Fine particulate dust generation during weighing and transfer.[3][4] Solubility: Soluble in DMSO and DMF; poorly soluble in water.[3][4]

Risk Assessment & Hazard Identification

Before opening the vial, understand the specific risks. This compound possesses a sulfonyl group, increasing its polarity and potential for skin absorption when dissolved in organic solvents.

Hazard ClassGHS CodeDescriptionOperational Implication
Respiratory H335 May cause respiratory irritation.[1][2][3][4][5]CRITICAL: Dust inhalation is the primary exposure vector.[3][4] Do not handle on an open bench.
Dermal H315 Causes skin irritation.[3][4][6]The sulfonyl moiety aids solubility in DMSO, which is a skin penetrant. If dissolved, the compound can be carried through the skin.
Ocular H319 Causes serious eye irritation.[3][4][5][6]Fine dust can bypass standard glasses gaps; goggles are required for powder handling.[3][4]
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach.[3][4][7][8] PPE must adapt to the state of the matter (Solid vs. Solution).[4]

Scenario A: Solid Handling (Weighing & Transfer)

High risk of airborne particulates.[3][4]

PPE ComponentSpecificationRationale
Respiratory N95 (Minimum) or P100 (Preferred) Standard surgical masks offer zero protection against chemical dust.[1][2][3][4] If a Fume Hood is unavailable, a PAPR (Powered Air Purifying Respirator) is mandatory.[4]
Hand Protection Double Nitrile (4 mil min.) Outer Glove: 5 mil Nitrile (disposable).[3][4] Inner Glove: 4 mil Nitrile (inspection layer).[3][4] Why? Creates a barrier against micro-tears during spatula manipulation.[3][4]
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders that drift in air currents.[3][4]
Body Lab Coat (Tyvek sleeves) Use disposable Tyvek sleeve covers to bridge the gap between glove and lab coat cuff.[3][4]
Scenario B: Solution Handling (Reaction & Quenching)

Risk shifts to permeation and splash.[3]

PPE ComponentSpecificationRationale
Hand Protection Laminate / Thick Nitrile If dissolved in DCM or DMF : Standard thin nitrile degrades quickly.[1][2][3][4] Use Silver Shield® (Laminate) or double-gloved thick nitrile (8 mil) if contact time is short.[1][2][3][4]
Eye Protection Face Shield + Goggles Required during exothermic quenching or when using syringes under pressure.[3][4]
Operational Workflow: Step-by-Step

This protocol treats the substance as a potent sensitizer to ensure maximum safety.[1][2][3][4]

Phase 1: Engineering Controls (Pre-Check)
  • Hood Velocity: Verify fume hood face velocity is between 0.3 – 0.5 m/s .[3][4]

  • Static Control: Quinazoline powders are often static-prone.[3][4] Place an ionizing bar or antistatic gun inside the hood to prevent "jumping" powder during weighing.[3][4]

  • Surface Prep: Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture invisible dust.[3][4]

Phase 2: Weighing & Transfer
  • Don PPE according to Scenario A (above).

  • Tare Closed: Place the receiving vessel (flask) on the balance and tare it before opening the chemical vial.

  • Draft Shield: Use the balance draft shield.

  • Transfer: Open the vial. Use a disposable antistatic spatula.[3][4]

    • Technique: Do not dump.[3][4] Tap the spatula gently against the inner wall of the receiving flask to dislodge powder deep inside the neck.

  • Wet Down: Immediately add the starting solvent (e.g., DMSO/DMF) to the solid in the flask before moving it to the reaction setup.[3][4] Transporting wet slurry is safer than dry powder. [1][3][4]

Phase 3: Cleanup & Decontamination [3][4]
  • Wipe Down: Wipe the balance and surrounding area with a tissue soaked in 10% Ethanol/Water .[3][4]

  • Solvent Waste: Dispose of the wipe in solid hazardous waste, not regular trash.[3][4]

Emergency Response & Disposal
Spill Response (Solid Powder)

Do not use a brush or broom (creates dust clouds).[3][4]

  • Isolate: Evacuate the immediate 3-meter radius.[3][4]

  • Dampen: Gently cover the spill with paper towels soaked in water or inert oil (to suppress dust).[3][4]

  • Scoop: Carefully scoop up the wet mass and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water (alkaline detergent is effective for quinazolines).[3][4]

Disposal Protocol
  • Solid Waste: Label as "Toxic Organic Solid - Quinazoline Derivative."[1][3][4]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[3][4]

  • Destruction: High-temperature incineration is the required method for complete destruction of the quinazoline ring and sulfonyl group.[3][4]

Visualizing the Safety Lifecycle

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyLifecycle Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solution (DMSO/DMF) CheckState->Liquid Controls Eng. Controls: Fume Hood + Static Bar Solid->Controls PPE_Solid PPE: N95/P100 + Double Nitrile + Goggles Controls->PPE_Solid Weighing Action: Weighing (Use Draft Shield) PPE_Solid->Weighing Waste Disposal: Incineration Only Weighing->Waste Solid Waste PPE_Liquid PPE: Laminate Gloves (Chem Resistance) Liquid->PPE_Liquid Reaction Action: Reaction/Quench PPE_Liquid->Reaction Reaction->Waste Liquid Waste

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of 4-Hydroxy-7-(methylsulfonyl)quinazoline.[1][2][3][4]

References
  • National Institutes of Health (NIH) - PubChem. 4-Hydroxy-7-(methylsulfonyl)quinazoline (Compound Summary).[1][2][3][4] Available at: [Link][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3][4] Available at: [Link][3][4]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Available at: [Link][3][4][9]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Dusts). Available at: [Link][3][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.